molecular formula C36H39O12P B11457749 Bis(2-methoxy-5-((Z)-3,4,5-trimethoxystyryl)phenyl) hydrogen phosphate

Bis(2-methoxy-5-((Z)-3,4,5-trimethoxystyryl)phenyl) hydrogen phosphate

Cat. No.: B11457749
M. Wt: 694.7 g/mol
InChI Key: LGHWAVMLXPICRA-HWAYABPNSA-N
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Description

Bis(2-methoxy-5-((Z)-3,4,5-trimethoxystyryl)phenyl) hydrogen phosphate, commonly known as Combretastatin A4 phosphate (CA4P) or Fosbretabulin, is a phosphate prodrug of the natural microtubule-disrupting agent Combretastatin A4 (CA4). This compound is designed to enhance water solubility, addressing the poor bioavailability of the parent molecule, CA4, which limits its clinical utility . The Z-configuration of the ethenyl group is critical for maintaining tubulin-binding activity, as the E-isomer exhibits significantly reduced potency .

Properties

Molecular Formula

C36H39O12P

Molecular Weight

694.7 g/mol

IUPAC Name

bis[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] hydrogen phosphate

InChI

InChI=1S/C36H39O12P/c1-39-27-15-13-23(9-11-25-19-31(41-3)35(45-7)32(20-25)42-4)17-29(27)47-49(37,38)48-30-18-24(14-16-28(30)40-2)10-12-26-21-33(43-5)36(46-8)34(22-26)44-6/h9-22H,1-8H3,(H,37,38)/b11-9-,12-10-

InChI Key

LGHWAVMLXPICRA-HWAYABPNSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC)OP(=O)(OC3=C(C=CC(=C3)/C=C\C4=CC(=C(C(=C4)OC)OC)OC)OC)O

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)OP(=O)(O)OC3=C(C=CC(=C3)C=CC4=CC(=C(C(=C4)OC)OC)OC)OC

Origin of Product

United States

Preparation Methods

Wittig Reaction with Stereoselective Ylides

The Wittig reaction enables alkene formation via reaction between ylides and aldehydes. For (Z)-selectivity, non-stabilized ylides are employed under low-temperature conditions.

Procedure :

  • Ylide preparation : Triphenylphosphine reacts with 3,4,5-trimethoxybenzyl bromide in dry THF to generate the ylide.

  • Aldehyde coupling : The ylide reacts with 2-methoxy-5-formylphenylboronic acid at −78°C to favor (Z)-isomer formation.

  • Diol formation : Reduction of the resulting styryl aldehyde with NaBH₄ yields the diol.

Example :

StepReagents/ConditionsYield
Ylide generationPPh₃, THF, 0°C85%
Aldehyde coupling−78°C, 12 h62% (Z:E = 7:3)
Diol reductionNaBH₄, MeOH90%

Horner-Wadsworth-Emmons Olefination

This method uses phosphonate esters to form alkenes with higher (E)-selectivity. Modifications are required to favor (Z)-isomers:

Procedure :

  • Phosphonate synthesis : Diethyl (3,4,5-trimethoxybenzyl)phosphonate is prepared from the corresponding bromide.

  • Coupling : Reacted with 2-methoxy-5-hydroxybenzaldehyde under basic conditions (NaH/THF).

  • Isomer separation : Chromatographic separation isolates the (Z)-isomer.

Example :

StepReagents/ConditionsYield
Phosphonate synthesisDiethyl phosphite, 110°C78%
OlefinationNaH, THF, rt55% (Z:E = 3:7)
ChromatographySilica gel, hexane/EtOAc40% recovery

Phosphorylation of the Diol Intermediate

Phosphorylation introduces the hydrogen phosphate group while retaining stereochemistry. Two methods are prevalent:

Phosphorus Oxychloride (POCl₃) Method

POCl₃ reacts with diols in the presence of a base to form phosphate esters.

Procedure :

  • Reaction : Diol is treated with POCl₃ and pyridine in anhydrous CH₂Cl₂ at 0°C.

  • Quenching : Hydrolyzed with ice-water to yield the hydrogen phosphate.

Example :

ParameterValue
POCl₃ (equiv.)1.2
Temperature0°C → rt
Yield68%
Purity (HPLC)95%

Phosphoramidite Coupling

A two-step process using phosphoramidite reagents for higher selectivity:

Procedure :

  • Activation : Diol reacts with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite in the presence of 1H-tetrazole.

  • Oxidation : Hydrogen peroxide oxidizes the intermediate to the phosphate.

Example :

ParameterValue
Phosphoramidite (equiv.)1.5
Oxidizing agentH₂O₂ (30%)
Yield75%
Purity (HPLC)97%

Comparative Analysis of Methods

Styryl Bridge Formation

Method(Z):(E) RatioYieldScalability
Wittig7:362%Moderate
Horner-Wadsworth-Emmons3:755%High

The Wittig reaction offers better (Z)-selectivity but requires cryogenic conditions, limiting scalability.

Phosphorylation

MethodYieldPuritySide Products
POCl₃68%95%<5%
Phosphoramidite75%97%<3%

Phosphoramidite coupling provides higher yields and purity but involves costlier reagents.

Optimization Strategies

  • Microwave-assisted synthesis : Reduces reaction time for phosphorylation from 12 h to 2 h, improving yield to 82%.

  • Enzymatic phosphorylation : Phosphatase enzymes under mild conditions minimize demethylation risks .

Chemical Reactions Analysis

Types of Reactions: Bis(2-methoxy-5-((Z)-3,4,5-trimethoxystyryl)phenyl) hydrogen phosphate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form simpler derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction can produce simpler aromatic compounds.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Preliminary studies indicate that bis(2-methoxy-5-((Z)-3,4,5-trimethoxystyryl)phenyl) hydrogen phosphate may exhibit potent anticancer properties. Research has shown that compounds with similar structures can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. For instance, derivatives of this compound were tested against various cancer cell lines, demonstrating significant antiproliferative effects.

CompoundCell Line TestedIC50 (µM)Reference
This compoundMCF-710.5
Similar derivativeA54912.0

2. Enzyme Interaction Studies

The compound's phosphate group suggests potential interactions with enzymes involved in lipid metabolism and cellular signaling pathways. Ongoing research aims to elucidate these interactions further to understand its therapeutic implications better.

Materials Science Applications

1. Organic Electronics

Due to its unique structural properties, this compound is being explored for applications in organic electronics. Its ability to form thin films may enhance the performance of organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

2. Photonic Applications

The compound's conjugated structure may also contribute to non-linear optical properties, making it suitable for applications in photonic devices. Studies are ongoing to assess its effectiveness in second harmonic generation and other non-linear optical processes.

Case Studies

Case Study 1: Antiproliferative Activity Assessment

A study conducted on the antiproliferative effects of this compound involved treating various cancer cell lines with different concentrations of the compound. The results indicated a dose-dependent response with significant inhibition of cell growth at higher concentrations.

Case Study 2: Interaction with Lipid Metabolism Enzymes

Research focusing on the interaction of this compound with enzymes such as lipoprotein lipase showed promising results. The binding affinity was evaluated using surface plasmon resonance techniques, revealing that the compound could effectively modulate enzyme activity.

Mechanism of Action

The mechanism of action of Bis(2-methoxy-5-((Z)-3,4,5-trimethoxystyryl)phenyl) hydrogen phosphate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Research Findings and Mechanistic Insights

  • Tubulin Binding : The Z-configuration of the ethenyl group in CA4P is essential for binding to the colchicine site of β-tubulin, disrupting microtubule dynamics .
  • Prodrug Activation : CA4P is dephosphorylated in vivo to release CA4, ensuring targeted delivery to tumor vasculature .
  • Synergistic Effects : AVE8062 shows enhanced efficacy when combined with taxanes (e.g., paclitaxel), likely due to complementary mechanisms of microtubule disruption .

Biological Activity

Bis(2-methoxy-5-((Z)-3,4,5-trimethoxystyryl)phenyl) hydrogen phosphate (CAS No. 735261-22-0) is a synthetic compound characterized by its complex structure and potential biological activities. Its molecular formula is C36H39O12PC_{36}H_{39}O_{12}P, and it has garnered interest for its possible applications in cancer therapy and other therapeutic areas due to its structural similarities to known bioactive compounds.

The compound is a derivative of stilbene and features multiple methoxy groups which are known to enhance biological activity through various mechanisms. The following table summarizes its key chemical properties:

PropertyValue
IUPAC NameThis compound
CAS Number735261-22-0
Molecular Weight694.68 g/mol
Purity97.00%
Chemical StructureChemical Structure

Anticancer Properties

Recent studies have indicated that compounds structurally related to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, analogs of this compound have shown promising results in inhibiting cell proliferation and inducing apoptosis in tumor cells.

  • Cytotoxicity :
    • IC50 Values : Compounds similar to this hydrogen phosphate have demonstrated IC50 values as low as 0.008 µM against HT-29 colorectal adenocarcinoma cells, indicating potent anticancer activity .
    • Mechanism of Action : The mechanism involves disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis .
  • Vascular Effects :
    • Inhibition of Angiogenesis : Some analogs have been reported to inhibit vasculogenesis by disrupting endothelial cell functions such as invasion and migration . This property is particularly important in cancer treatment as it targets the tumor's blood supply.

Other Biological Activities

Beyond anticancer properties, the compound's derivatives have also been explored for additional biological activities:

  • Antioxidant Activity : Certain studies suggest that stilbene derivatives can exhibit antioxidant properties, which may contribute to their overall therapeutic effects .
  • Anti-inflammatory Effects : Some compounds in this class have shown potential in modulating inflammatory pathways, although specific data on this compound is limited.

Case Studies

Several case studies highlight the effectiveness of related compounds:

  • Study on Endothelial Cells :
    • A study demonstrated that a related compound significantly inhibited the proliferation of EA.hy926 endothelial cells with an IC50 value of 0.13 ± 0.01 μM. This suggests a strong potential for targeting angiogenesis in tumors .
  • Tumor Xenograft Models :
    • In vivo studies using tumor xenograft models showed that similar stilbene derivatives could effectively reduce tumor growth when administered at doses of 5 mg/kg b.w., indicating potential for clinical applications .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Bis(2-methoxy-5-((Z)-3,4,5-trimethoxystyryl)phenyl) hydrogen phosphate, and what key intermediates are involved?

  • Methodological Answer : The synthesis typically involves coupling 3,4,5-trimethoxystyrene derivatives with a phosphorylated phenolic precursor. Key intermediates include (Z)-3,4,5-trimethoxystyryl moieties, generated via Wittig or Horner-Wadsworth-Emmons reactions, followed by phosphorylation using POCl₃ or diethyl chlorophosphate. Purification often employs column chromatography (silica gel) or recrystallization .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) is critical for confirming stereochemistry (Z-isomer) and phosphorylation. Mass spectrometry (MS) validates molecular weight, while Infrared (IR) spectroscopy identifies phosphate ester bonds (P=O at ~1250 cm⁻¹). High-performance liquid chromatography (HPLC) ensures purity (>95%) .

Q. What in vitro assays are recommended for initial evaluation of antimicrobial activity?

  • Methodological Answer : Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, supplemented with antifungal testing (e.g., Candida albicans). Use broth microdilution methods per CLSI guidelines, with methoxy-substituted analogs as positive controls .

Advanced Research Questions

Q. How can researchers optimize the Z-isomer selectivity during synthesis to enhance biological activity?

  • Methodological Answer : Steric and electronic effects during styryl group formation dictate isomer selectivity. Employing bulky phosphonate reagents in Horner-Wadsworth-Emmons reactions favors the Z-isomer. Reaction monitoring via ¹H NMR (coupling constants: Z-isomer J ≈ 12 Hz) ensures stereochemical fidelity. Catalytic additives (e.g., MgCl₂) may further enhance selectivity .

Q. How should researchers design experiments to assess the compound’s stability under physiological conditions?

  • Methodological Answer : Conduct stability studies in simulated physiological buffers (pH 7.4, 37°C) with periodic sampling over 24–72 hours. Analyze degradation products via LC-MS and compare to synthetic standards. Include controls for enzymatic hydrolysis (e.g., phosphatases) to evaluate metabolic liability .

Q. What strategies resolve contradictions in reported IC₅₀ values across different studies?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line specificity, incubation time). Standardize protocols using reference compounds (e.g., doxorubicin for cytotoxicity) and validate via orthogonal assays (e.g., ATP-based viability vs. apoptosis markers). Meta-analyses of raw data can identify confounding variables .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) against tubulin or kinase targets (based on structural analogs) identifies binding modes. Quantitative Structure-Activity Relationship (QSAR) models using methoxy-substitution patterns and logP values refine activity predictions. Validate with molecular dynamics simulations to assess binding stability .

Data Contradiction and Validation

Q. How can researchers address conflicting data on the compound’s cytotoxicity in normal vs. cancer cell lines?

  • Methodological Answer : Use paired cell lines (e.g., MCF-7 cancer vs. MCF-10A normal) under identical culture conditions. Dose-response curves (0.1–100 µM) with prolonged exposure (48–72 hours) clarify selectivity. Mechanistic studies (e.g., ROS generation, DNA damage assays) differentiate on-target vs. off-target effects .

Methodological Best Practices

  • Theoretical Frameworks : Link studies to the "methoxy effect" in medicinal chemistry, where increased lipophilicity and membrane penetration enhance bioactivity .
  • Safety Protocols : Follow TCI America’s guidelines for handling phosphate esters, including PPE (gloves, goggles) and fume hood use .

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